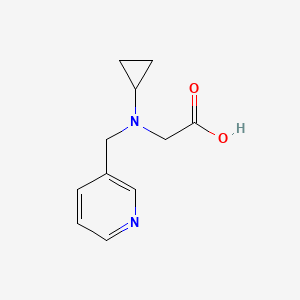

(Cyclopropyl-pyridin-3-ylmethyl-amino)-acetic acid

Description

(Cyclopropyl-pyridin-3-ylmethyl-amino)-acetic acid is a synthetic amino acid derivative characterized by a cyclopropylamine group linked to a pyridin-3-ylmethyl moiety via an acetic acid backbone. The pyridin-3-ylmethyl group introduces aromatic and hydrogen-bonding capabilities, while the cyclopropyl ring enhances steric rigidity and metabolic stability.

Properties

IUPAC Name |

2-[cyclopropyl(pyridin-3-ylmethyl)amino]acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O2/c14-11(15)8-13(10-3-4-10)7-9-2-1-5-12-6-9/h1-2,5-6,10H,3-4,7-8H2,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNMHBIKJKRUEPE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N(CC2=CN=CC=C2)CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (Cyclopropyl-pyridin-3-ylmethyl-amino)-acetic acid typically involves the following steps:

Formation of the Cyclopropyl Group: The cyclopropyl group can be introduced through a cyclopropanation reaction, where an alkene reacts with a carbene or carbenoid.

Pyridine Ring Formation: The pyridine ring can be synthesized via various methods, including the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters with ammonia and aldehydes.

Amino-Acetic Acid Moiety: The amino-acetic acid moiety can be introduced through a reductive amination reaction, where an aldehyde or ketone reacts with an amine in the presence of a reducing agent.

Industrial Production Methods: Industrial production of (Cyclopropyl-pyridin-3-ylmethyl-amino)-acetic acid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated synthesis platforms to streamline the process.

Chemical Reactions Analysis

Types of Reactions: (Cyclopropyl-pyridin-3-ylmethyl-amino)-acetic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where a nucleophile replaces a leaving group on the molecule.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydroxide in aqueous solution.

Major Products:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

(Cyclopropyl-pyridin-3-ylmethyl-amino)-acetic acid has several scientific research applications, including:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (Cyclopropyl-pyridin-3-ylmethyl-amino)-acetic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers of Pyridinyl Substituents

Pyridin-3-ylmethyl derivatives are distinct from their positional isomers (pyridin-2-ylmethyl and pyridin-4-ylmethyl analogs) in terms of electronic and steric properties. For example:

- Pyridin-3-ylmethyl-carbamic acid derivatives (as seen in European patents) exhibit enhanced solubility compared to pyridin-2-ylmethyl counterparts due to the orientation of the nitrogen atom, which influences hydrogen bonding with solvents or biological targets .

- Pyridin-4-ylmethyl analogs often display reduced metabolic stability due to increased exposure of the nitrogen atom to oxidative enzymes .

Table 1: Comparison of Pyridinyl Positional Isomers

Variations in Amino Acid Backbone

The acetic acid backbone in the target compound can be modified with different heterocyclic or aromatic groups, altering physicochemical and pharmacological properties:

- [Cyclopropyl-(3-methyl-benzyl)-amino]-acetic acid (CAS 1181620-38-1): Replacing the pyridinyl group with a 3-methyl-benzyl moiety increases lipophilicity (logP ~2.5) and enhances blood-brain barrier penetration, making it suitable for CNS-targeting applications .

- [(1-Acetyl-pyrrolidin-3-ylmethyl)-cyclopropyl-amino]-acetic acid (CAS 1353947-85-9): The addition of an acetyl-pyrrolidinyl group introduces conformational flexibility and improves binding to proteins with extended hydrophobic pockets .

Table 2: Backbone Modifications and Their Impacts

*Estimated based on structural analogs.

Biological Activity

(Cyclopropyl-pyridin-3-ylmethyl-amino)-acetic acid is an organic compound that has garnered interest in the scientific community due to its unique structural features and potential biological activities. This article delves into its biological activity, mechanisms of action, and therapeutic potential, supported by data tables and case studies.

Structural Characteristics

The compound is characterized by:

- Cyclopropyl Group : Imparts distinct steric and electronic properties affecting binding interactions with biological targets.

- Pyridin-3-ylmethyl Group : Enhances the compound's affinity for various biomolecules.

The biological activity of (Cyclopropyl-pyridin-3-ylmethyl-amino)-acetic acid is primarily attributed to its interaction with specific molecular targets. The mechanisms include:

- Binding Affinity Modulation : The structural configuration affects the compound's binding affinity and specificity towards target proteins or enzymes.

- Biochemical Pathway Modulation : Interaction with biomolecules can lead to alterations in various biochemical pathways, potentially resulting in therapeutic effects.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

Antitumor Properties

Preliminary studies suggest potential efficacy in inhibiting tumor growth through modulation of cell signaling pathways. A study evaluated the efficacy against various cancer cell lines, showing a dose-dependent reduction in cell viability.

Neuroprotective Effects

In vitro experiments demonstrated that the compound could mitigate cell death induced by amyloid-beta peptides, which are common in Alzheimer's disease models. This suggests a mechanism involving modulation of neuroinflammatory pathways.

Enzyme Inhibition

The compound was tested for its ability to inhibit cyclooxygenase (COX) enzymes, showing promising results with a therapeutic index significantly higher than traditional nonsteroidal anti-inflammatory drugs (NSAIDs), indicating lower associated risks.

Data Table: Biological Activities and Corresponding Studies

| Activity Type | Study Focus | Key Findings |

|---|---|---|

| Antitumor | Efficacy against cancer cell lines | Dose-dependent reduction in cell viability |

| Neuroprotection | Impact on amyloid-beta induced cell death | Mitigation of cell death in Alzheimer's models |

| Enzyme Inhibition | Inhibition of COX enzymes | Higher therapeutic index compared to NSAIDs |

Case Studies

-

Antitumor Activity :

- A study evaluated the efficacy of (Cyclopropyl-pyridin-3-ylmethyl-amino)-acetic acid against various cancer cell lines. Results indicated a significant dose-dependent reduction in cell viability, highlighting its potential as an anticancer agent.

-

Neuroprotection :

- In vitro experiments showed that the compound could mitigate cell death induced by amyloid-beta peptides. This suggests a mechanism involving modulation of neuroinflammatory pathways, which could be beneficial in treating neurodegenerative diseases.

-

Enzyme Inhibition :

- The compound was tested for its ability to inhibit COX enzymes. It demonstrated promising results with a therapeutic index significantly higher than traditional NSAIDs, suggesting lower associated risks and potential for safer anti-inflammatory therapies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.